2-(5-Fluoro-1H-indol-1-yl)acetic acid
CAS No.: 796071-90-4
Cat. No.: VC2908601
Molecular Formula: C10H8FNO2
Molecular Weight: 193.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 796071-90-4 |
|---|---|
| Molecular Formula | C10H8FNO2 |
| Molecular Weight | 193.17 g/mol |
| IUPAC Name | 2-(5-fluoroindol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C10H8FNO2/c11-8-1-2-9-7(5-8)3-4-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) |
| Standard InChI Key | HWMIWHZKBNDAMQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN2CC(=O)O)C=C1F |
| Canonical SMILES | C1=CC2=C(C=CN2CC(=O)O)C=C1F |
Introduction
Chemical Identity and Basic Properties
Structural Characteristics
2-(5-Fluoro-1H-indol-1-yl)acetic acid belongs to the indole family of heterocyclic aromatic compounds. The molecular structure features an indole core with a fluorine substituent at the 5-position and an acetic acid group attached to the nitrogen at position 1. This specific arrangement of functional groups contributes to its unique chemical reactivity and potential applications in pharmaceutical development. The fluorine atom enhances the compound's reactivity and modifies its physicochemical properties compared to non-fluorinated analogues, making it particularly interesting for medicinal chemistry applications. The acetic acid moiety provides a versatile functional handle for further derivatization, allowing for the creation of more complex molecular structures.
Physical and Chemical Properties
The compound is characterized by several key physical and chemical properties that define its behavior in various environments and reactions. These properties are summarized in the following table:
| Property | Value/Description |
|---|---|
| CAS Number | 796071-90-4 |
| Molecular Formula | C10H8FNO2 |
| Molecular Weight | 193.17 g/mol |
| IUPAC Name | 2-(5-fluoroindol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C10H8FNO2/c11-8-1-2-9-7(5-8)3-4-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) |
| Standard InChIKey | HWMIWHZKBNDAMQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN2CC(=O)O)C=C1F |
| PubChem Compound ID | 45036900 |
The presence of the fluorine atom at the 5-position of the indole ring significantly influences the compound's electronic properties and reactivity patterns. This substitution pattern creates a unique electron distribution that can affect interactions with biological targets and chemical reagents. The carboxylic acid group provides acidity and hydrogen bonding capabilities, which are important for potential biological activities and further synthetic modifications.
Nomenclature and Alternative Names
The compound is known by several alternative names in scientific literature and commercial catalogs, reflecting different naming conventions and classification systems:
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(5-Fluoroindol-1-yl)acetic acid
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2-(5-fluoroindolyl)acetic acid
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1H-Indole-1-aceticacid, 5-fluoro-
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(5-Fluoro-1H-indol-1-yl)acetic acid
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2-(5-Fluoro-1H-indol-1-yl)aceticacid
These alternative names are important for comprehensive literature searches and database queries when researching this compound across different scientific platforms and resources.
Synthesis and Production Methods
Synthetic Pathways
The synthesis of 2-(5-Fluoro-1H-indol-1-yl)acetic acid can be approached through various organic chemistry methods. One common approach involves the N-alkylation of 5-fluoro-indole with appropriate acetic acid derivatives. The compound can be synthesized through various organic chemistry methods, often involving the reaction of indole derivatives with acetic anhydride or similar reagents. These synthetic routes typically focus on the selective functionalization of the nitrogen atom in the indole ring.
Preparation of Derivatives
The compound serves as an important precursor for the synthesis of more complex molecules. For example, 2-(5-fluoro-1H-indol-1-yl)acetyl chloride, a reactive derivative, can be prepared from 5-fluoro indole with chloroacetyl chloride in triethylamine and dichloromethane . This acid chloride derivative serves as a versatile intermediate for further transformations, allowing access to a wide range of functionalized compounds.
Additionally, 2-(5-Fluoro-1H-indol-1-yl)acetic acid can be used in the synthesis of 2-(2-(5-fluoro-1H-indol-1-yl)acetoamide) acetic acid by reaction with glycine under appropriate conditions . This further demonstrates the compound's utility as a building block in the preparation of more complex molecules with potential biological activities.
Advanced Derivative Synthesis
The research literature documents more complex synthetic pathways utilizing this compound. For instance, a series of 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives have been synthesized by the condensation of 2-(2-(5-fluoro-1H-indol-1-yl) acetoamide) acetic acid with substituted aromatic aldehydes, acetic anhydride, and sodium acetate in the presence of MgO/Al2O3 under reflux conditions using nickel ferrite nanoparticles . This synthetic approach highlights the compound's versatility in creating more complex heterocyclic systems with potential pharmaceutical applications.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 2-(5-Fluoro-1H-indol-1-yl)acetic acid and its derivatives. While specific NMR data for the parent compound is limited in the available sources, related derivatives show characteristic spectral patterns. For instance, the 1H NMR spectrum of 2-(2-(5-fluoro-1H-indol-1-yl) acetoamide) acetic acid, a derivative of the parent compound, displays the following key signals:
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11.346 ppm (s, 1H, -COOH)
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8.894 ppm (s, 1H, N-H, amide)
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7.608-7.172 ppm (multiple signals for aromatic protons)
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1.882 ppm (s, 2H, -CH2-)
The 13C NMR spectrum of this derivative shows signals at 171.65, 166.72, 136.08, 128.36, 127.94, 125.82, 121.48, 119.77, 112.49, 103.81, 42.23, and 40.75 ppm, corresponding to the various carbon environments in the molecule .
Mass Spectrometry
Mass spectrometry is another valuable analytical technique for confirming the structure and purity of 2-(5-Fluoro-1H-indol-1-yl)acetic acid and its derivatives. The LC-MS data for the 2-(2-(5-fluoro-1H-indol-1-yl) acetoamide) acetic acid derivative shows a molecular ion peak at m/z 250.08, which is consistent with its calculated molecular weight . This type of data is crucial for structural confirmation and quality control in the synthesis of these compounds.
Applications and Research Significance
Role in Organic Synthesis
2-(5-Fluoro-1H-indol-1-yl)acetic acid serves as a versatile intermediate in organic synthesis, particularly for creating more complex molecules with potential biological activities. Its applications are primarily in the field of pharmaceuticals and organic synthesis, where it functions as a building block for developing more elaborate molecular structures. The presence of the carboxylic acid group provides a convenient handle for further functionalization through various reactions such as esterification, amidation, and reduction.
Oxazolone Derivatives
Recent research has focused on the synthesis and characterization of oxazolone derivatives containing the 5-fluoro-indolyl moiety. Seven 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives have been synthesized and characterized, representing new chemical entities with potential biological significance . These derivatives include:
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4-Benzylidine-2((5-fluoro-1H-indolyl-1-yl)methyl)oxazol-5(4H)-one
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Benzylidine-2((5-fluoro-1H-indolyl-1-yl)methyl)-4-(4-hydroybenzylidine)oxazol-5(4H)-one
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Benzylidine-2((5-fluoro-1H-indolyl-1-yl)methyl)-4-(4-methylbenzylidine)oxazol-5(4H)-one
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4-(4-Bromobenzylidine)-2((5-fluoro-1H-indolyl-1-yl)methyl)-oxazol-5(4H)-one
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4-(2-Bromo-4,5-dimethoxybenzylidine)-2-((5-fluoro-1H-indolyl-1-yl)methyl)oxazol-5(4H)-one
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4-(2-Iodo-3,5-dimethoxybenzylidine)-2-((5-fluoro-1H-indolyl-1-yl)methyl)oxazol-5(4H)-one
These derivatives have been fully characterized using 1H NMR, 13C NMR, LC-MS, and elemental analysis, providing valuable structural information and confirming their successful synthesis .
Structure-Activity Relationships
Influence of Fluorine Substitution
The presence of a fluorine atom at the 5-position of the indole ring in 2-(5-Fluoro-1H-indol-1-yl)acetic acid introduces several important modifications to the compound's properties compared to the non-fluorinated analog. Fluorine substitution is known to affect:
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Electronic distribution within the molecule
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Lipophilicity and membrane permeability
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Metabolic stability
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Binding affinity to target proteins
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Acidity of nearby functional groups
These modifications can significantly influence the compound's behavior in biological systems and its potential pharmaceutical applications. The strategic placement of fluorine atoms in drug molecules has become an important approach in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.
Synthesis of Novel Derivatives
Catalytic Approaches
Recent research has explored innovative catalytic approaches for the synthesis of derivatives based on 2-(5-Fluoro-1H-indol-1-yl)acetic acid. Specifically, nickel ferrite nanoparticles have been employed as catalysts in the synthesis of 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives . This approach demonstrates the application of modern catalytic methods in the efficient preparation of complex heterocyclic systems derived from 2-(5-Fluoro-1H-indol-1-yl)acetic acid.
The synthetic procedure involves:
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Preparation of 2-(5-fluoro-1H-indol-1-yl)acetyl chloride from 5-fluoro indole and chloroacetyl chloride
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Conversion to 2-(2-(5-fluoro-1H-indol-1-yl) acetoamide) acetic acid using glycine
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Condensation with various aromatic aldehydes in the presence of acetic anhydride and sodium acetate
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Catalysis using nickel ferrite nanoparticles under reflux conditions
This multi-step synthetic approach highlights the versatility of 2-(5-Fluoro-1H-indol-1-yl)acetic acid as a building block for more complex molecular architectures.
Spectroscopic Characterization of Derivatives
The oxazolone derivatives synthesized from 2-(5-Fluoro-1H-indol-1-yl)acetic acid have been thoroughly characterized using various spectroscopic techniques. For example, the 4-Benzylidine-2((5-fluoro-1H-indolyl-1-yl)methyl)oxazol-5(4H)-one derivative shows the following spectroscopic data:
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1H NMR (400 MHz, CDCl3): 7.608-7.392 (m, 7H, Ar-H), 7.321 (t, J = 8.0 Hz, 2H, Ar-H), 7.082 (d, J = 8.4 Hz, Ar-H), 6.665 (d, J = 8.4 Hz, 1H indole), 2.089 (s, 2H, CH3)
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13C NMR (100 MHz, CDCl3): 164.89, 161.72, 133.84, 129.03, 128.71, 128.33, 127.49, 126.68, 125.74, 123.45, 121.93, 119.05, 114.73, 110.26, 103.85, 57.42
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LC-MS (m/z): 319.88
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Molecular formula: C19H13FN2O2
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Elemental analysis: calculated: C-71.24, H-4.04, N-8.75; Obtained: C-71.20, H-4.03, N-8.81
This detailed spectroscopic data confirms the successful synthesis and structural integrity of these derivatives, providing valuable information for researchers working with these compounds.
Future Research Directions
Emerging Applications
The oxazolone derivatives of 2-(5-Fluoro-1H-indol-1-yl)acetic acid represent an emerging class of compounds with potential biological significance . Further investigation of these derivatives could reveal interesting pharmaceutical applications, particularly in areas where indole-based drugs have shown promise, such as:
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Central nervous system disorders
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Inflammatory conditions
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Cancer therapy
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Antimicrobial applications
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Metabolic disorders
The strategic incorporation of the fluorine atom at the 5-position of the indole ring potentially offers advantages in terms of metabolic stability and target binding that could be exploited in drug development efforts.
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